molecular formula C16H18N2O3S2 B2613368 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide CAS No. 941915-95-3

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide

Cat. No.: B2613368
CAS No.: 941915-95-3
M. Wt: 350.45
InChI Key: QSZDZSGRLLMLJO-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide is a tetrahydroquinoline (THQ) derivative featuring a thiophene-2-carbonyl group at position 1 and an ethane-1-sulfonamide moiety at position 5. The THQ core is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in diverse molecular interactions.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZDZSGRLLMLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide typically involves multi-step organic reactions:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Thiophene Ring: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and the tetrahydroquinoline intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the thiophene and sulfonamide groups, which are known to be bioactive. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that could enhance its biological activity and selectivity.

Industry

Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring could interact with aromatic residues in protein binding sites.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between the target compound and two related THQ derivatives:

Compound Name Core Structure Position 1 Substituent Position 6 Substituent Primary Application Key Properties References
Target Compound THQ Thiophene-2-carbonyl Ethane-1-sulfonamide Medicinal Chemistry (hyp.) Aromatic interactions, solubility enhancement -
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) THQ Butyryl Naphthalen-2-ylmethyl; tert-butyl sulfonamide μ-Opioid Receptor Agonist High lipophilicity, CNS penetration
4-{2-[1-(2-Cyanoethyl)-THQ-6-yl]diazenyl} benzonitrile THQ 2-Cyanoethyl Diazenyl benzonitrile Electrodeposition Redox activity, surface adsorption

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP): The target compound’s thiophene and ethane sulfonamide likely result in moderate logP, balancing solubility and membrane permeability. The electrodeposition compound’s polar cyano and diazenyl groups reduce logP, enhancing compatibility with polar ionic liquids .
  • Steric Effects :
    • The tert-butyl sulfonamide in 14d introduces steric hindrance, possibly reducing off-target interactions but limiting access to shallow binding sites.
    • The target compound’s smaller ethane sulfonamide may allow broader target engagement.

Research Findings and Implications

  • Medicinal Chemistry : THQ derivatives like 14d demonstrate that substituent bulk and lipophilicity critically influence receptor affinity and selectivity. The target compound’s thiophene could mimic bioisosteres of phenyl or pyridine rings in clinical candidates, offering tunable electronic properties .
  • Materials Science: The electrodeposition compound highlights the versatility of THQ scaffolds in non-pharmaceutical applications, where electron-withdrawing groups (e.g., cyano, diazenyl) enable surface functionalization .

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiophene ring and a tetrahydroquinoline moiety, which are known for their diverse pharmacological properties.

  • Molecular Formula: C24_{24}H24_{24}N2_2O3_3S2_2
  • Molecular Weight: 452.6 g/mol
  • CAS Number: 946380-43-4
  • Structure: The compound features a sulfonamide group that is pivotal for its biological activity.

Biological Activity

The biological activity of this compound has been investigated across various studies. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

Enzyme Inhibition

Research indicates that compounds similar in structure to this compound exhibit significant inhibitory effects on various enzymes:

  • Carbonic Anhydrases (CAs): This compound may inhibit specific isoforms of carbonic anhydrases (CA IX and CA XII), which are associated with tumor progression and metastasis. Studies have shown that sulfonamides can effectively reduce the viability of cancer cell lines expressing these isoforms under hypoxic conditions .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that similar thiophene-based compounds can exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
16aHT-2951.6CA IX inhibition
16bMDA-MB-23199.6CA IX inhibition
16eMG-63<400Hypoxia-induced activity

These findings indicate that this compound could be effective in targeting hypoxic tumor environments .

Antimicrobial Properties

Thiophene derivatives have also been recognized for their antimicrobial activities. Research suggests that the presence of the thiophene ring enhances interactions with microbial targets, potentially leading to the development of new antimicrobial agents.

Study on Carbonic Anhydrase Inhibition

A study evaluated several sulfonamide derivatives for their inhibitory effects on human carbonic anhydrases. The results highlighted the effectiveness of compounds with thiophene moieties in selectively inhibiting CA IX and CA XII isoforms:

"Compounds with high topological polar surface area showed significant inhibition against CA IX and XII under hypoxic conditions" .

Clinical Implications

The implications of these findings suggest that this compound could serve as a lead compound for further drug development aimed at treating cancers characterized by high expression of specific carbonic anhydrases.

Q & A

Q. What synthetic strategies are effective for preparing N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves multi-step functionalization of the tetrahydroquinoline core. Key steps include:
  • Acylation : Introduce the thiophene-2-carbonyl group via coupling reactions (e.g., using thiophene-2-carboxylic acid chloride under basic conditions).
  • Sulfonylation : Attach ethane-1-sulfonamide using sulfonyl chlorides in anhydrous solvents like dichloromethane or THF.
  • Purification : Column chromatography with gradients of MeOH/CH₂Cl₂ (e.g., 10% MeOH) improves purity .
  • Yield Optimization : Control reaction temperature (e.g., 0°C for HCl salt formation) and stoichiometric ratios (e.g., LiAlH4 for amine reductions). Yields vary significantly (6–69%) depending on substituents and intermediates .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm regiochemistry of the tetrahydroquinoline ring and sulfonamide/thiophene substituents.
  • HPLC-MS : Detect impurities (e.g., unreacted intermediates) using reverse-phase columns and mobile phases with 0.1% formic acid.
  • Elemental Analysis : Verify C, H, N, S content to ±0.4% deviation.
  • Melting Point Consistency : Compare with literature values to assess crystallinity .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for target engagement using:
  • Enzyme Inhibition Assays : Test against kinases or proteases via fluorescence-based ADP-Glo™ or FRET assays.
  • Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer/recombinant cell lines.
  • Binding Studies : SPR (Surface Plasmon Resonance) to measure affinity for receptors like GPCRs.
  • Dose-Response Curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Address discrepancies by:
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability (oral vs. intravenous administration).
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may deactivate the compound.
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs.
  • Species-Specific Factors : Compare cytochrome P450 isoform activity across models .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases.
  • QM/MM Simulations : Analyze electronic effects of the thiophene ring on sulfonamide reactivity.
  • Free Energy Perturbation (FEP) : Quantify substituent contributions to binding affinity (e.g., methyl vs. fluoro groups).
  • ADMET Prediction : SwissADME or pkCSM to optimize logP, solubility, and blood-brain barrier penetration .

Q. How can advanced analytical techniques resolve structural ambiguities in derivatives?

  • Methodological Answer : Employ:
  • X-ray Crystallography : Resolve tautomerism or stereochemistry (e.g., confirm the tetrahydroquinoline chair conformation) .
  • 2D NMR (COSY, NOESY) : Assign coupling patterns for overlapping proton signals in aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers with exact mass measurements (e.g., sulfonamide vs. sulfonylurea derivatives).
  • Vibrational Spectroscopy : Compare experimental and DFT-calculated IR spectra for functional group validation .

Q. What strategies mitigate off-target effects in functional studies?

  • Methodological Answer :
  • Selective Target Profiling : Use panels like Eurofins KinaseProfiler to assess cross-reactivity.
  • CRISPR Knockout Models : Validate on-target effects by comparing wild-type vs. gene-edited cells.
  • Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions.
  • Negative Control Analogues : Synthesize structurally similar but inactive derivatives (e.g., replace sulfonamide with methyl ester) .

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